![molecular formula C28H44N2O4 B12899343 2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide CAS No. 82558-67-6](/img/structure/B12899343.png)
2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and an isoxazole ring, which is further modified with a 2-methylpentadecan-2-yl group. The intricate structure of this compound makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core. Benzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then converted to the corresponding benzamide by reaction with ammonia or an amine.
-
Introduction of Dimethoxy Groups: : The benzamide core is then subjected to methoxylation reactions to introduce the dimethoxy groups at the 2 and 6 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
-
Formation of the Isoxazole Ring: : The next step involves the formation of the isoxazole ring. This can be accomplished by reacting the dimethoxybenzamide with hydroxylamine hydrochloride and a base, such as sodium acetate, to form the isoxazole ring.
-
Attachment of the 2-Methylpentadecan-2-yl Group: : The final step involves the introduction of the 2-methylpentadecan-2-yl group to the isoxazole ring. This can be achieved through a Friedel-Crafts alkylation reaction using the appropriate alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, particularly at the dimethoxy groups, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoxazoles.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, thereby disrupting the formation of chitin, an essential component of the insect exoskeleton . This inhibition leads to the death of the insect, making the compound a potential insecticide.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: Another benzoylphenylurea compound used as an insecticide.
Triflumuron: Similar to diflubenzuron, used for pest control.
Perfluron: A related compound with insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(2-methylpentadecan-2-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
82558-67-6 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methylpentadecan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C28H44N2O4/c1-6-7-8-9-10-11-12-13-14-15-16-20-28(2,3)24-21-25(34-30-24)29-27(31)26-22(32-4)18-17-19-23(26)33-5/h17-19,21H,6-16,20H2,1-5H3,(H,29,31) |
InChI Key |
GHANTNAQVYNLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
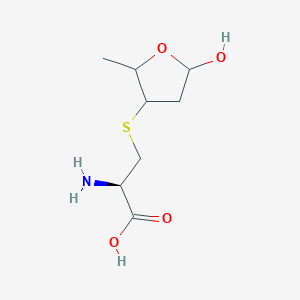
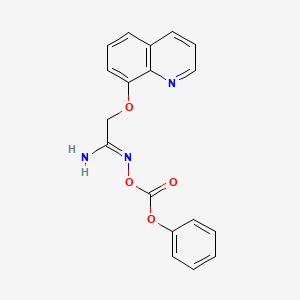
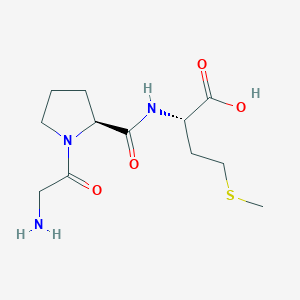
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
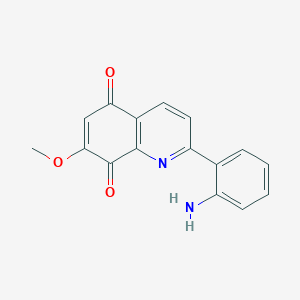
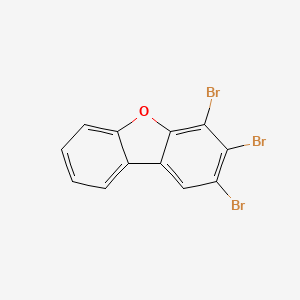
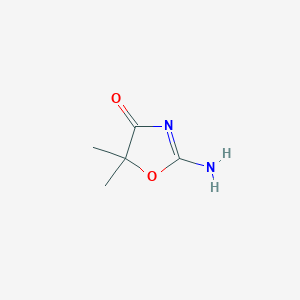
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
